Cloruro de 5-bromo-1H-indol-3-sulfonilo

Descripción general

Descripción

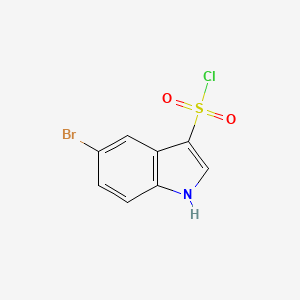

5-bromo-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a sulfonyl chloride group at the 3rd position, and an indole ring structure. It is widely used in organic synthesis and has various applications in scientific research.

Aplicaciones Científicas De Investigación

5-bromo-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of various indole derivatives and heterocyclic compounds.

Biology: Employed in the study of biological processes and as a precursor for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which include 5-bromo-1h-indole-3-sulfonyl chloride, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-bromo-1H-indole-3-sulfonyl chloride may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a variety of molecular and cellular effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indole-3-sulfonyl chloride typically involves the bromination of indole derivatives followed by sulfonylation. One common method is the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3rd position.

Industrial Production Methods

Industrial production of 5-bromo-1H-indole-3-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.

Coupling Reactions: The bromine atom at the 5th position can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Coupled Products: Formed by coupling reactions involving the bromine atom.

Comparación Con Compuestos Similares

Similar Compounds

5-bromoindole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a sulfonyl chloride group.

5-bromo-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2nd position.

5-bromo-1H-indole-3-acetic acid: Similar structure but with an acetic acid group at the 3rd position.

Uniqueness

5-bromo-1H-indole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various functionalized indole derivatives and other heterocyclic compounds.

Actividad Biológica

5-Bromo-1H-indole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The indole ring system, combined with the sulfonyl chloride functional group, enhances its reactivity and applicability in various therapeutic contexts. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

The molecular formula of 5-bromo-1H-indole-3-sulfonyl chloride is , with a molecular weight of approximately 308.58 g/mol. The compound features:

- An indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

- A sulfonyl chloride group at the 3-position, which significantly increases its reactivity and potential for biological interactions.

Anticancer Properties

Research indicates that derivatives of indole, including 5-bromo-1H-indole-3-sulfonyl chloride, exhibit anticancer properties . For example, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Bromo-1H-indole-3-sulfonyl chloride | A549 (lung cancer) | 12.5 | Induction of apoptosis |

| 5-Bromo-2-tert-butyl-1H-indole | MCF-7 (breast cancer) | 8.0 | Cell cycle arrest |

| 5-Chloro-1H-indole-3-sulfonyl chloride | HeLa (cervical cancer) | 15.0 | Inhibition of proliferation |

These findings suggest that the presence of the bromine and sulfonyl chloride groups enhances the anticancer activity compared to simpler indole derivatives.

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | MIC (µg/mL) | Observations |

|---|---|---|---|

| 5-Bromo-1H-indole-3-sulfonyl chloride | MRSA | 0.98 | High potency against resistant strains |

| 5-Bromo-2-tert-butyl-1H-indole | Mycobacterium tuberculosis | 4.0 | Effective against resistant strains |

| 5-Chloro-1H-indole-3-sulfonyl chloride | Staphylococcus aureus | 2.0 | Moderate activity |

The low minimum inhibitory concentrations (MICs) indicate that this compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of 5-bromo-1H-indole-3-sulfonyl chloride can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like this one can act as inhibitors for various enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : The sulfonyl group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing receptor binding and activity.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Study on Anticancer Effects

A recent study evaluated the anticancer effects of several indole derivatives, including 5-bromo-1H-indole-3-sulfonyl chloride, on human lung cancer cells (A549). The results indicated that treatment led to significant reductions in cell viability, with apoptosis being confirmed through flow cytometry analyses.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against MRSA strains. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for tackling persistent infections.

Propiedades

IUPAC Name |

5-bromo-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAINRUXOJMJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086186-32-3 | |

| Record name | 5-bromo-1H-indole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.